molecular formula C9H9Br2NO2 B15301789 Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate

Cat. No.: B15301789
M. Wt: 322.98 g/mol
InChI Key: QZKQWAVFZMQKGB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine atoms at the 5 and 3 positions of the pyridine ring, along with an ethyl ester group at the 2 position. It is widely used in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate typically involves the bromination of 5-methylpyridine-2,3-dicarboxylate. The process includes the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pathways involved in its mechanism of action are often studied using computational and experimental methods to understand its effects at the molecular level .

Comparison with Similar Compounds

    Methyl 5-bromopyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Amino-5-bromo-3-methylpyridine: Contains an amino group at the 2 position and a methyl group at the 3 position.

Uniqueness: Ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate is unique due to the presence of both bromine atoms and the ethyl ester group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

ethyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)8-6(4-10)3-7(11)5-12-8/h3,5H,2,4H2,1H3

InChI Key

QZKQWAVFZMQKGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)CBr

Origin of Product

United States

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